2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

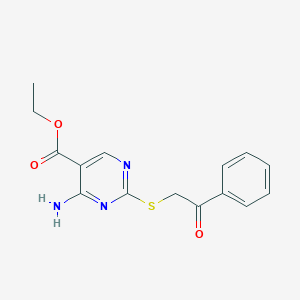

2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C14H13NO3S and a molecular weight of 275.32 . It’s available for bulk custom synthesis and procurement .

Molecular Structure Analysis

The molecular structure of 2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid consists of a benzamido group attached to a 4,5-dimethylthiophene-3-carboxylic acid .Applications De Recherche Scientifique

Intermolecular Hydrogen Bonding

Research has shown that benzene carboxylic acids and benzamides can form inter-molecular hydrogen bonded dimers between amide and carboxylic acid groups. These interactions have been investigated using NMR spectroscopy and DFT calculations, providing insights into molecular recognition and the formation of complex structures in solution and solid states (S. Chaudhari & N. Suryaprakash, 2012).

Polymer Synthesis

Compounds related to 2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid have been used in the synthesis of various polyamides with flexible main-chain ether linkages. These polymers exhibit high glass transition temperatures, good thermal stability, and are readily soluble in polar solvents, making them suitable for creating transparent, flexible, and tough films (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Biomineralization Studies

Carboxylate-containing polyamides synthesized from derivatives of benzoic acid, such as 2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid, have shown to form complexes with calcium ions. These complexes possess NH…O hydrogen bonds that prevent Ca-O dissociation by hydrolysis, which is significant in the study of biomineralization of calcium carbonate (N. Ueyama et al., 1998).

Photoreleasable Protecting Groups

The 2,5-dimethylphenacyl chromophore, related to 2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid, has been proposed as a new photoremovable protecting group for carboxylic acids. This innovation facilitates direct photolysis to form corresponding carboxylic acids in high yields, which is crucial for light-sensitive reactions in organic synthesis (Klan, Zabadal, & Heger, 2000).

Luminescence Studies

Carboxylate-assisted ethylamide metal–organic frameworks, incorporating elements from 2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid, have been studied for their luminescence properties. These frameworks have shown potential in the development of materials with specific light-emitting properties, which can be applied in sensors and optoelectronic devices (Gong-ming Sun et al., 2012).

Propriétés

IUPAC Name |

2-benzamido-4,5-dimethylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-8-9(2)19-13(11(8)14(17)18)15-12(16)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBXMKTUPNCXIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)NC(=O)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301202531 |

Source

|

| Record name | 2-(Benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301202531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid | |

CAS RN |

52535-72-5 |

Source

|

| Record name | 2-(Benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52535-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301202531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B510407.png)

![2-[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B510408.png)

![Ethyl 4,5-dimethyl-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B510412.png)

![1-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propan-2-one](/img/structure/B510413.png)

![methyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510415.png)

![N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B510418.png)

![4-{[2-(Ethoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B510419.png)

![4-[2-(4-morpholinyl)ethyl]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B510422.png)

![4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B510423.png)

![Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B510426.png)

![2,3,8,9,10,11-Hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B510427.png)